Ciproxifan
CAS No.: 184025-18-1
Cat. No.: VC0003619
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 184025-18-1 |
---|---|
Molecular Formula | C16H18N2O2 |
Molecular Weight | 270.33 g/mol |
IUPAC Name | cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone |
Standard InChI | InChI=1S/C16H18N2O2/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14/h5-8,10-12H,1-4,9H2,(H,17,18) |
Standard InChI Key | ACQBHJXEAYTHCY-UHFFFAOYSA-N |
SMILES | C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3 |
Canonical SMILES | C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3 |
Chemical and Pharmacological Profile of Ciproxifan
Structural Characteristics and Receptor Affinity
Ciproxifan (cyclopropyl 4-(3-(1H-imidazol-4-yl)propyloxy)phenyl ketone) is a potent antagonist/inverse agonist with sub-nanomolar affinity for rodent H₃ receptors (Kᵢ = 0.4–0.8 nM) compared to moderate human H₃R binding (Kᵢ = 46–180 nM) . This species-specificity arises from structural differences in the third intracellular loop of H₃ receptors across species, influencing G-protein coupling efficiency . The compound’s imidazole ring and cyclopropyl ketone moiety contribute to its high lipophilicity (logP = 3.8), enabling efficient blood-brain barrier penetration.
Primary Mechanism: H₃ Receptor Modulation
As an H₃R inverse agonist, ciproxifan blocks presynaptic autoreceptors, increasing histamine release in the tuberomammillary nucleus. This action potentiates downstream histaminergic signaling in cortical and hippocampal regions critical for cognition . Simultaneously, it antagonizes H₃ heteroreceptors on glutamatergic and dopaminergic terminals, disinhibiting neurotransmitter release. In rat hippocampal synaptosomes, ciproxifan reduces 4-aminopyridine-evoked glutamate release by 42% through Gi/Go-protein coupled pathways, decreasing voltage-gated Ca²⁺ channel (VGCC) activity .
Table 1: Ciproxifan’s Effects on Neurotransmitter Systems
Secondary Pharmacological Actions
Beyond H₃ receptor effects, ciproxifan reversibly inhibits human MAO-A (IC₅₀ = 18.3 μM) and MAO-B (IC₅₀ = 12.7 μM) through non-competitive binding at the flavin adenine dinucleotide (FAD) cofactor site . This dual activity complicates dose-response interpretations in rodent models, as 3 mg/kg doses achieve brain concentrations (~5 μM) sufficient for partial MAO inhibition .
Cognitive Enhancement and Stress Modulation
Contextual Memory Retrieval
In a radial maze paradigm, ciproxifan (3 mg/kg) increased correct response rates by 49% for recent memories (D2) in non-stressed mice and by 42% for remote memories (D1) under acute restraint stress . The compound normalized stress-induced Fos overexpression in prelimbic cortex (−38%), basolateral amygdala (−41%), and CA1 hippocampus (−33%), suggesting limbic circuit modulation .
Alzheimer’s Disease Models
APP(Tg2576) mice treated with ciproxifan (1 mg/kg/day) showed complete reversal of spatial memory deficits in Morris water maze trials, reducing escape latency from 48.2 ± 3.1 s to 22.5 ± 2.4 s (p < 0.01 vs. saline-treated transgenics) . Object recognition performance improved from 55% ± 4% (impaired) to 68% ± 3% discrimination index (p < 0.05), comparable to wild-type levels .
Neurochemical Synergies and Motor Effects
Potentiation of Antipsychotic Drugs
Ciproxifan (10 mg/kg) synergizes with haloperidol (1 mg/kg), increasing striatal enkephalin mRNA expression by 70% (p < 0.001 vs. haloperidol alone) through D₂/H₃ receptor cross-talk . This combination prolonged haloperidol-induced catalepsy duration from 82 ± 11 s to 214 ± 18 s (p < 0.01), suggesting enhanced striatopallidal pathway activation .
Locomotor Activity Regulation
While ciproxifan alone (3–10 mg/kg) lacks intrinsic motor effects, it normalizes hyperactivity in APP(Tg2576) mice, reducing open-field crossings from 128 ± 14 to 89 ± 9 (p < 0.05) – comparable to wild-type activity (82 ± 7) .
Therapeutic Implications and Limitations
Neurological Disorders
The compound’s dual H₃R/MAO activity presents unique opportunities:
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ADHD: Enhances prefrontal dopamine/glutamate without cardiovascular side effects of stimulants
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Alzheimer’s: Combines amyloid-independent cognitive benefits with MAO-B mediated neuroprotection
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Schizophrenia: Augments D₂ antagonist efficacy while mitigating metabolic side effects
Species-Specificity Challenges
Rodent-to-human translation remains problematic due to 80-fold lower H₃R affinity in humans . Hybrid analogs like SUVN-G3031 (Kᵢ = 1.2 nM at hH₃R) are under development to overcome this limitation.
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